(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
説明
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone features a pyrimidine core substituted at the 4-position with an azetidine ring, which is further linked via a methanone group to a 3-methoxyphenyl-substituted piperazine. Key structural elements include:
- Pyrimidine-triazole-azetidine core: The 6-position of pyrimidine bears a 1,2,4-triazole moiety, while the 4-position is connected to an azetidine ring.
- Piperazine-methanone linkage: The azetidine’s 3-position is bonded to a methanone group, bridging to a piperazine substituted with a 3-methoxyphenyl group.
特性
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O2/c1-31-18-4-2-3-17(9-18)26-5-7-27(8-6-26)21(30)16-11-28(12-16)19-10-20(24-14-23-19)29-15-22-13-25-29/h2-4,9-10,13-16H,5-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNDKNYRNMKZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to inhibit the activity of cytochrome p450 enzymes.
Mode of Action
In similar compounds, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme.
生物活性
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule with potential biological activity. This article reviews its bioactivity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
The molecular formula of the compound is , indicating a diverse array of functional groups that may contribute to its biological effects.
Structural Features
The compound features:
- A triazole ring, which is known for its role in various biological activities.
- A pyrimidine moiety that enhances the interaction with biological targets.
- An azetidine ring that may influence the compound's pharmacokinetics.
Antimicrobial Activity
Recent studies have indicated that similar compounds with triazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in certain cases . The presence of the triazole group is often linked to enhanced activity against various pathogens due to its ability to interact with enzyme targets.
Anticancer Potential
Compounds featuring triazole and piperazine derivatives have been evaluated for their anticancer properties. Research has demonstrated that such compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activity. Studies on similar piperazine derivatives indicate effects on neurotransmitter systems, which can lead to anxiolytic or antidepressant-like activities. The methoxyphenyl group may enhance lipophilicity, improving blood-brain barrier penetration and overall efficacy in neurological applications .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Triazole Substitution : The position and nature of substituents on the triazole ring significantly affect antimicrobial potency.
- Pyrimidine Variants : Alterations in the pyrimidine structure can modulate cytotoxicity and selectivity towards cancer cells.
A comprehensive SAR analysis can be summarized in Table 1 below:
| Component | Modification Type | Effect on Activity |
|---|---|---|
| Triazole | Substituent variation | Enhanced antimicrobial potency |
| Pyrimidine | Ring modification | Increased cytotoxicity |
| Piperazine | Chain length adjustment | Improved CNS penetration |
Study 1: Antitubercular Activity
A study evaluated a series of compounds similar to our target compound against Mycobacterium tuberculosis. The most potent derivative exhibited an IC90 of 4.00 μM, highlighting the importance of structural optimization in enhancing efficacy .
Study 2: Neuroprotective Effects
Research into piperazine derivatives showed promising neuroprotective effects in models of neurodegeneration. Compounds demonstrated reduced oxidative stress markers and improved neuronal survival rates in vitro .
科学的研究の応用
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The structure features multiple pharmacophores, including a triazole and piperazine moiety, which are known for their biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring in the compound has been linked to enhanced antifungal and antibacterial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Properties
The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and tubulin polymerization inhibition. Studies on similar triazole-piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (BT-474) and cervical cancer (HeLa) cells .
Table 2: Cytotoxicity Studies on Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (μM) | Reference |
|---|---|---|---|
| Substituted (benzyl)-triazol derivatives | BT-474 | 0.99 ± 0.01 | |
| Dihydropyrimidine-triazole hybrids | HeLa | Not specified |
Anti-inflammatory Effects
Compounds containing triazole and piperazine structures have shown promise in reducing inflammation through various biological pathways. Research indicates that these compounds can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Case Studies and Experimental Findings
Several studies have focused on synthesizing and evaluating the biological activity of similar compounds:
- Synthesis and Evaluation : A series of novel heterocyclic compounds were synthesized, characterized using spectroscopic methods (IR, NMR), and evaluated for their antimicrobial activity using standard microbiological techniques. The results indicated that some synthesized compounds exhibited significant activity against both bacterial and fungal strains .
- Cytotoxicity Assays : In vitro assays were performed to assess the cytotoxicity of various triazole-containing compounds against cancer cell lines. The findings highlighted certain derivatives with promising anticancer properties, warranting further investigation into their mechanisms of action .
- Molecular Docking Studies : Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets at the molecular level. These studies suggest that hydrophobic interactions play a crucial role in binding affinity and activity .
類似化合物との比較
Structural Analogues with Piperazine-Methanone Linkages
Several analogues share the piperazine-methanone framework but differ in core heterocycles and substituents:
Key Observations :
Pharmacological Activity Comparison
Compounds with triazole and piperazine motifs often exhibit antiparasitic or antimicrobial activity:
- Compound 8p: Demonstrated IC₅₀ values of 1.2–3.8 µM against Leishmania donovani and Trypanosoma brucei, attributed to the nitroaryl-triazole group enhancing redox activity .
The target compound’s lack of nitro or electron-withdrawing groups may reduce cytotoxicity compared to 8p, while the azetidine’s strain could enhance solubility over saturated piperidine analogues .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone?
- Answer: Synthesis typically involves multi-step reactions, including:
- Heterocycle formation : The pyrimidine-triazole core is constructed via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring closure .
- Azetidine coupling : The azetidine moiety is introduced through SN2 reactions or Buchwald-Hartwig amination under inert conditions .
- Piperazine functionalization : The 3-methoxyphenyl group is attached to the piperazine ring via reductive amination or alkylation, requiring precise stoichiometry .
- Final coupling : Methanone linkage between azetidine and piperazine is achieved using coupling agents like EDC/HOBt in anhydrous solvents .
Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve stereochemistry and confirm substituent positions, particularly for the azetidine and piperazine rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for halogenated intermediates .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures >95% purity by quantifying residual solvents or unreacted intermediates .
Q. What structural motifs in this compound are pharmacologically significant?
- Answer:
- 1,2,4-Triazole : Enhances metabolic stability and participates in hydrogen bonding with biological targets .
- Pyrimidine : Acts as a planar aromatic scaffold for π-π stacking in enzyme active sites .
- Azetidine : Rigid three-membered ring improves conformational restraint, potentially enhancing binding affinity .
- Piperazine-methoxyphenyl : The 3-methoxy group modulates lipophilicity and influences blood-brain barrier permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during triazole-pyrimidine coupling?
- Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require degassing to prevent oxidation .
- Catalyst screening : Copper(I) iodide (CuI) or ruthenium catalysts for CuAAC should be tested at 0.5–2 mol% to balance cost and efficiency .
- Temperature control : Heating at 60–80°C accelerates cycloaddition while avoiding decomposition of heat-sensitive azetidine intermediates .
- Workup protocols : Use extraction with ethyl acetate and silica gel chromatography to isolate the triazole-pyrimidine product .
Q. How should researchers resolve discrepancies in ¹H NMR data for the azetidine ring protons?
- Answer:
- Variable Temperature (VT) NMR : Probe dynamic ring puckering by acquiring spectra at 25°C and −40°C to slow conformational exchange .
- Computational modeling : Compare experimental chemical shifts with DFT-calculated shifts (e.g., using Gaussian or ADF software) .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns and assign overlapping signals .
Q. What strategies are recommended for improving the compound’s solubility in biological assays?
- Answer:
- Salt formation : Prepare hydrochloride or mesylate salts via acid-base reactions in methanol/water mixtures .
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility in aqueous buffers without denaturing proteins .
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the methoxyphenyl ring while monitoring SAR trade-offs .
Q. How can in silico methods predict the compound’s target interactions and selectivity?
- Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR targets, focusing on the triazole and pyrimidine motifs .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in triazole) using tools like Phase or MOE .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues in the target’s active site .
Data Contradiction and Validation
Q. How to address conflicting bioactivity results between in vitro and cell-based assays?
- Answer:
- Assay recalibration : Verify compound stability in cell media (e.g., check for serum protein binding via ultrafiltration) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites in cell lysates .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. What steps validate the absence of regioisomeric impurities in the final product?
- Answer:
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between azetidine and triazole protons to confirm regiochemistry .
- X-ray crystallography : Resolve crystal structures to unambiguously assign atom connectivity .
- Ion mobility-MS : Differentiate isomers based on collision cross-section differences .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
